4-Bromo-2-chloro-6-fluorobenzamide
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Overview
Description
4-Bromo-2-chloro-6-fluorobenzamide is an organic compound with the molecular formula C7H4BrClFNO. It is a substituted benzamide, featuring bromine, chlorine, and fluorine atoms attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-fluorobenzamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a benzamide derivative, followed by further substitution reactions to introduce the bromine, chlorine, and fluorine atoms. Specific reaction conditions, such as the use of N-bromosuccinimide for bromination and appropriate solvents and catalysts, are crucial for achieving high yields .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound in large quantities with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Scientific Research Applications
4-Bromo-2-chloro-6-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Materials Science: It is explored for its properties in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzamide: Similar structure but lacks the chlorine atom.
2-Chloro-6-fluorobenzamide: Similar structure but lacks the bromine atom.
2-Bromo-4-fluorobenzamide: Similar structure but with different positions of halogen atoms
Uniqueness
4-Bromo-2-chloro-6-fluorobenzamide is unique due to the specific combination and positions of the bromine, chlorine, and fluorine atoms on the benzene ring. This unique arrangement can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H4BrClFNO |
---|---|
Molecular Weight |
252.47 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-fluorobenzamide |
InChI |
InChI=1S/C7H4BrClFNO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) |
InChI Key |
YARSZXCAGHWGBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)N)Cl)Br |
Origin of Product |
United States |
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